molecular formula C12H18OS B7990366 (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane

(2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane

Cat. No.: B7990366
M. Wt: 210.34 g/mol
InChI Key: IHMLYQDKUFCOFL-UHFFFAOYSA-N
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Description

(2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane: is an organic compound characterized by the presence of a sulfane group attached to a phenyl ring substituted with dimethyl and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane typically involves the reaction of 2,6-dimethyl-4-propoxyphenol with a suitable methylating agent in the presence of a sulfur source. Common reagents used in this synthesis include methyl iodide and sodium hydrosulfide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfane group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, this compound can be used to study the effects of sulfane-containing compounds on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products with specific functionalities.

Mechanism of Action

The mechanism of action of (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane involves its interaction with molecular targets through its sulfane group. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2,6-Dimethyl-4-methoxyphenyl)(methyl)sulfane
  • (2,6-Dimethyl-4-ethoxyphenyl)(methyl)sulfane
  • (2,6-Dimethyl-4-butoxyphenyl)(methyl)sulfane

Comparison: Compared to its analogs, (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can be leveraged in applications where specific reactivity or properties are desired.

Properties

IUPAC Name

1,3-dimethyl-2-methylsulfanyl-5-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-5-6-13-11-7-9(2)12(14-4)10(3)8-11/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMLYQDKUFCOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C(=C1)C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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